![molecular formula C17H21N3O2 B7515942 N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515942.png)
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. PAMs such as N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide bind to a specific site on the receptor, known as the allosteric site, and enhance the activity of GABA by increasing the affinity of the receptor for the neurotransmitter. This results in an increase in the inhibitory tone of the central nervous system, which is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, with a high degree of brain penetration and a long duration of action. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to enhance the activity of GABA in a dose-dependent manner, resulting in an increase in the inhibitory tone of the central nervous system. This is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potent and selective activity as a PAM of the GABAA receptor, which makes it a valuable tool for studying the role of the receptor in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over an extended period of time.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective PAMs of the GABAA receptor, which could lead to the development of more effective therapies for neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in other areas of medicine, such as pain management and addiction treatment. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential side effects and safety concerns associated with its use.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves a multistep process that begins with the reaction of 3-bromo-5-tert-butyl-2-methylpyrazole with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, which is believed to play a critical role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)14-10-15(20(4)19-14)18-16(21)13-9-11-7-5-6-8-12(11)22-13/h5-8,10,13H,9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSMOPLDGPGZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.